molecular formula C7H10N2O2S B1431005 Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate CAS No. 1375182-10-7

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

Cat. No.: B1431005
CAS No.: 1375182-10-7
M. Wt: 186.23 g/mol
InChI Key: VBLKZVUEMDJSJA-UHFFFAOYSA-N
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Description

Substituent Positioning

  • Position 3 : Methyl group (–CH$$_3$$).
  • Position 4 : Methyl ester (–COOCH$$_3$$).
  • Position 5 : Methylamino group (–NHCH$$_3$$).

This substitution pattern places the compound within the broader family of functionalized isothiazoles , which are characterized by their electronic diversity and synthetic versatility. Compared to simpler thiazoles like thiamine (vitamin B$$_1$$), the added substituents enhance steric and electronic complexity, influencing reactivity and potential applications in medicinal chemistry.

Comparative Analysis with Related Thiazoles

Compound Substituents Key Differences
Thiazole No substituents Simplest thiazole structure.
Methyl 5-methylthiazole-4-carboxylate Methyl at C5, ester at C4 Lacks the methylamino group at C5.
Carbimazole Methoxy-imino group at C3 Used as an antithyroid drug.

Functional Group Analysis and Substituent Effects

The compound’s reactivity and physicochemical properties are governed by three primary functional groups: the methyl ester , methylamino group , and methyl substituent .

Methyl Ester (–COOCH$$_3$$)

  • Electronic Effects : The ester group is electron-withdrawing via resonance (–M effect), polarizing the thiazole ring and increasing electrophilicity at adjacent positions.
  • Steric Effects : The methoxy moiety introduces steric hindrance, limiting access to the carbonyl oxygen for nucleophilic attack.
  • Hydrolytic Stability : Under basic conditions, the ester may undergo saponification to yield the corresponding carboxylic acid.

Methylamino Group (–NHCH$$_3$$)

  • Hydrogen Bonding : The –NH– moiety acts as a hydrogen bond donor, enhancing solubility in polar solvents.
  • Basicity : The methylamino group has a pK$$_a$$ of ~10, making it weakly basic and prone to protonation in acidic environments.
  • Electron-Donating Effects : The –NHCH$$_3$$ group donates electrons via resonance (+R effect), counteracting the electron-withdrawing ester.

Methyl Substituent (–CH$$_3$$)

  • Steric Shielding : The C3 methyl group restricts rotational freedom and protects the thiazole ring from electrophilic substitution at adjacent positions.
  • Inductive Effects : As a weakly electron-donating group (+I effect), it slightly increases electron density at C4.

Hammett Sigma Constants for Substituent Effects

Substituent σ$$_{meta}$$ σ$$_{para}$$ Electronic Character
–COOCH$$_3$$ 0.37 0.45 Electron-withdrawing
–NHCH$$_3$$ -0.16 -0.66 Electron-donating
–CH$$_3$$ -0.07 -0.17 Electron-donating

Properties

IUPAC Name

methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(7(10)11-3)6(8-2)12-9-4/h8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKZVUEMDJSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate has been investigated for its potential as an antitumor agent. Thiazole derivatives are known for their biological activities, including anticancer properties. Recent studies have highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 19A549 (Lung)23.30 ± 0.35Induces apoptosis
Compound 20U251 (Glioblastoma)<10Inhibits cell proliferation
Compound 21WM793 (Melanoma)10–30Selective cytotoxicity

In particular, a study indicated that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, with some compounds demonstrating significant apoptosis induction compared to standard treatments like cisplatin .

Agricultural Applications

The compound also shows promise in agricultural applications, particularly as a pesticide and herbicide. Research has indicated that thiazole derivatives can act as effective agents against plant pathogens and pests.

CompoundActivity TypeTarget OrganismEffectiveness
Compound AInsecticidalCabbage MothHigh mortality rate
Compound BFungicidalFungal pathogensSignificant inhibition
Compound CHerbicidalWeedsEffective growth suppression

Studies have demonstrated that the incorporation of thiazole-based compounds into agricultural formulations enhances their efficacy in controlling various agricultural pests and diseases . The synthesis methods for these compounds often involve reactions with agriculturally acceptable adjuvants to improve their bioactivity.

Mechanistic Insights and Case Studies

Recent investigations into the mechanism of action of this compound have revealed its role in disrupting cellular processes in cancer cells. For instance, it has been shown to inhibit key mitotic kinesins, which are essential for proper cell division. This inhibition leads to the formation of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Case Study: Inhibition of HSET in Cancer Cells

A notable study explored the inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering, by thiazole derivatives. The results indicated that certain thiazole compounds could induce multipolarity in cancer cells, leading to increased cell death rates. This finding suggests potential therapeutic applications for these compounds in targeting specific cancer types characterized by centrosome amplification .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to active sites or allosteric sites, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate and related compounds:

Compound Molecular Formula Substituents Melting Point Key Functional Differences
This compound (Target Compound) C₇H₁₀N₂O₂S - 3-methyl
- 5-methylamino
- 4-methyl ester
Not reported High lipophilicity due to ester; potential prodrug functionality.
3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid C₆H₈N₂O₂S - 3-methyl
- 5-methylamino
- 4-carboxylic acid
Not reported Higher aqueous solubility; direct hydrogen-bonding capacity via carboxylic acid.
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl ester derivative C₁₅H₁₄N₄O₂S₂ - Pyridinyl-thiazole substituent
- 4-methyl ester
Not reported Enhanced π-stacking potential from pyridine; increased molecular weight (346.43 g/mol).
Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate C₁₃H₁₇N₅O₂S - 4-cyano
- 3-piperidine
- 4-methyl ester
132–134°C Bulky piperidine group; cyano substituent may enhance electrophilicity or binding specificity.
Thiazol-5-ylmethyl carbamate derivatives Variable - Ureido/hydroperoxypropan-2-yl groups
- Complex peptide-like side chains
Not reported Designed for protease inhibition; hydroperoxy groups suggest redox activity or prodrug roles.

Structural and Electronic Comparisons

  • Substituent Effects: The methyl ester in the target compound reduces polarity compared to the carboxylic acid form (CID 7131140), favoring passive diffusion across biological membranes. The piperidine-cyano derivative introduces steric bulk and electronic effects (e.g., electron-withdrawing cyano group), which may alter binding to enzymatic targets compared to the simpler methylamino substitution.

Physicochemical Properties

  • Melting Points: The piperidine-cyano derivative has a higher melting point (132–134°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions from the cyano group and piperidine rigidity).
  • Solubility : The carboxylic acid analog is more water-soluble, whereas the esterified target compound is better suited for hydrophobic environments.

Pharmacological Implications

  • Prodrug Potential: The methyl ester in the target compound may act as a prodrug, metabolized in vivo to the active carboxylic acid form.

Biological Activity

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C7_7H10_{10}N2_2O2_2S and a molecular weight of approximately 186.23 g/mol, is characterized by its thiazole ring structure, which is known for conferring various pharmacological properties.

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. This is largely attributed to the structural features of the thiazole ring and its substituents, which enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylateP. aeruginosa16 µg/mL
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06 µg/mL

2. Anticancer Activity

This compound also demonstrates promising anticancer properties. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a study involving human lung adenocarcinoma cells (A549), this compound exhibited an IC50_{50} value of approximately 15 µg/mL, indicating significant cytotoxic effects. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µg/mL)Mechanism of Action
A549 (lung cancer)15Induction of apoptosis
NIH/3T3 (mouse fibroblast)>50Selective toxicity towards cancer cells

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. The presence of both methyl and methylamino groups on the thiazole ring significantly enhances its reactivity and biological efficacy.

Key Findings:

  • The methyl group at position 3 increases lipophilicity and facilitates membrane penetration.
  • The methylamino group at position 5 contributes to enhanced binding affinity to biological targets.

4. Future Directions in Research

Ongoing research aims to optimize the synthesis and functionalization of this compound derivatives to improve their pharmacological profiles. Investigations are focusing on:

  • Developing analogs with improved potency against resistant bacterial strains.
  • Exploring combination therapies with existing anticancer agents to enhance therapeutic efficacy.

Preparation Methods

Formation of the Thiazole Core

  • Starting Materials: The key starting materials are often α-haloketones or α-haloesters (e.g., methyl 2-bromo-3-oxobutanoate or methyl 2-bromoacetate derivatives) and methylthiourea or methylamine derivatives.

  • Reaction Mechanism: The condensation of α-haloketones with methylthiourea leads to cyclization forming the 1,2-thiazole ring. This step typically occurs in polar solvents such as pyridine, ethanol, or dimethylformamide (DMF), often under reflux conditions to facilitate ring closure.

  • Example: Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine afforded ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a closely related compound, demonstrating the feasibility of this approach for methyl esters as well.

Esterification and Functional Group Transformations

  • The carboxylate ester group at position 4 is typically introduced via the α-haloester starting material or by esterification of the corresponding carboxylic acid derivative.

  • Hydrolysis and re-esterification steps may be employed to optimize yield and purity.

Industrial and Laboratory Scale Production

Laboratory-Scale Synthesis

  • Laboratory synthesis involves refluxing the reactants in ethanol or pyridine, with reaction times ranging from several hours to overnight.

  • Purification is commonly achieved by recrystallization or chromatographic methods.

Industrial Production Methods

  • Industrial processes may utilize continuous flow reactors to enhance reaction control, yield, and scalability.

  • Automated systems and optimized catalysts can improve efficiency and product purity, reducing production costs.

  • The use of non-toxic reagents and solvents is preferred to comply with safety and environmental regulations.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thiazole ring formation α-Haloketone + methylthiourea Pyridine/DMF Reflux (~80-110 °C) 70-80 Cyclization step; methylamino incorporated
Protection of methylamino Di-tert-butyl dicarbonate (Boc protection) Dichloromethane Room temperature 70-75 Prevents side reactions in subsequent steps
Alkylation/functionalization Cyanomethanide or other alkylating agents DMF Reflux 65-72 Enables further substitution on thiazole
Ester hydrolysis and re-esterification NaOH followed by acidification and esterification Ethanol/THF/Water Reflux or room temp 80-90 Adjusts ester group for desired methyl ester

Alternative Synthetic Approaches and Notes

  • Some methods avoid the use of highly toxic reagents like sodium cyanide, favoring safer alternatives for cyanomethylation or other functionalizations.

  • Reactions involving bromination followed by substitution with methylamine or methylthiourea derivatives have been reported to yield intermediates that can be converted into the target compound with high selectivity.

  • The choice of solvent and temperature is critical to maximize yield and minimize side reactions such as over-oxidation or ring opening.

  • The presence of the methylamino group can influence reactivity, necessitating protection/deprotection strategies during multi-step syntheses.

Summary Table of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
α-Haloketone + Methylthiourea Methyl 2-bromo-3-oxobutanoate + methylthiourea Cyclization Direct ring formation with methylamino Requires controlled reflux and purification
Protection with Boc group Di-tert-butyl dicarbonate Protection Prevents side reactions Adds extra synthetic step
Alkylation with cyanomethanide Cyanomethanide salts Alkylation Functionalization of thiazole ring Use of toxic reagents in some cases
Ester hydrolysis and re-esterification NaOH, acid, ethanol Hydrolysis/esterification Adjusts ester group for methyl ester Requires careful pH control

Research Findings and Practical Considerations

  • The synthesis of this compound benefits from established protocols for related thiazole esters, with adaptations for the methylamino substituent.

  • Protection of the methylamino group is often necessary to achieve high yields in subsequent functionalization steps.

  • Industrial methods emphasize continuous flow and automation to improve scalability and reduce hazardous reagent use.

  • The compound’s preparation is sensitive to reaction conditions, requiring optimization to avoid impurities and maximize purity, especially for pharmaceutical applications.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate?

The compound is synthesized via multi-step reactions involving heterocyclic condensation. For example, methyl 3-methyl-5-bromo-1,2-thiazole-4-carboxylate can react with methylamine under nucleophilic substitution conditions. Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) is critical. Similar protocols for thiazole derivatives highlight the importance of protecting groups to prevent side reactions .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm, carbonyl carbons at ~165 ppm) .
  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular geometry .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 217.06) .

Q. What are the primary challenges in purifying this compound?

Common issues include residual solvents (e.g., DMF) and byproducts from incomplete substitution. Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 1:1 EA/Hex) ensures homogeneity .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic data for the thiazole ring?

The Cremer-Pople puckering parameters quantify non-planarity in five-membered rings. For this compound, amplitude (q) and phase angle (φ) derived from X-ray data identify pseudorotation pathways. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects, requiring refinement in SHELXL with constraints for bond distances .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs). The HOMO localization on the methylamino group suggests nucleophilic attack sites, while the LUMO near the thiazole sulfur indicates electrophilic susceptibility. Solvent effects (e.g., PCM models for polar solvents) refine reaction pathway predictions .

Q. How do researchers address contradictory bioactivity results in antimicrobial assays?

Contradictions may stem from strain-specific responses or assay conditions (e.g., broth vs. agar dilution). Standardized protocols (CLSI guidelines) and controls (e.g., ciprofloxacin for Gram-negative bacteria) reduce variability. For example, triazole analogs showed MIC variations against S. aureus due to efflux pump expression, resolved via efflux inhibitor co-administration .

Methodological Guidance

Designing experiments to assess SAR (Structure-Activity Relationships) for this compound:

  • Variation of substituents : Replace methylamino with ethylamino or aryl groups to test steric/electronic effects.
  • Biological assays : Screen analogs against Gram-positive/-negative bacteria (MIC determination) and eukaryotic cells (cytotoxicity via MTT assay).
  • Data correlation : Use multivariate analysis (e.g., PCA) to link logP, H-bond donors, and bioactivity .

Resolving spectral overlaps in 1H NMR for methyl groups:

  • DEPT-135 : Differentiates CH3 (positive phase) from CH2/CH.
  • COSY/HSQC : Assigns coupled protons (e.g., methylamino protons adjacent to thiazole NH).
  • Variable-temperature NMR : Reduces signal broadening caused by rotational restriction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

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